{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1,2-dihydrobenzo[e][1]benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11,13,20H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQISGFYGYMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Coupling
The 3-chloro-5-(trifluoromethyl)pyridin-2-amine intermediate is synthesized via nucleophilic aromatic substitution, followed by coupling with piperazine using 1,1′-thiocarbonyldiimidazole (TCDI). In a representative procedure, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv) reacts with TCDI (1.2 equiv) in anhydrous THF at 40°C for 2 hours. Subsequent addition of 1-(3-(trifluoromethyl)phenyl)piperazine (1.1 equiv) yields the thiourea-linked piperazine derivative. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 78% yield.
Key Data :
Alternative Urea and Cyanamide Analogues
Replacing TCDI with phenoxycarbonyl chloride or diphenyl N-cyanocarbonimidate generates urea (12 ) or cyanamide (14 ) derivatives, albeit with reduced yields (52–65%). Microwave-assisted Kindler reactions under Pd catalysis further diversify the piperazine scaffold.
Preparation of 1,2-Dihydronaphtho[2,1-b]Furan-2-yl Methanone
Cyclization of Naphthol Derivatives
1-(Arylthio)naphthalen-2-ol undergoes DBU-mediated cyclization with pyridinium bromides to form the dihydronaphthofuran core. For example, refluxing 1-(phenylthiomethyl)naphthalen-2-ol (1.0 equiv) with pyridinium bromide (1.5 equiv) in acetonitrile at 80°C for 12 hours yields 1,2-dihydronaphtho[2,1-b]furan in 82% yield.
Wittig Reaction for Methanone Formation
The methanone group is introduced via a Wittig reaction using cyanomethyl phosphonate esters. 7-Methoxy-1-tetralone reacts with cyanomethyl diethyl phosphonate (1.2 equiv) under sodium methoxide catalysis in methanol, producing (7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetonitrile. Oxidation with DDQ (2.0 equiv) in formic acid at 20°C for 15 hours yields the methanone derivative (85% yield).
Key Data :
- 1H NMR (400 MHz, DMSO-d6): δ 7.31–7.36 (m, 2H), 6.51 (s, 1H), 5.89–5.91 (m, 1H).
- MS : m/z 320 [M + H]+.
Coupling of Piperazine and Dihydronaphthofuran Moieties
Amide Bond Formation
The final coupling employs EDC/HOBt-mediated amidation. {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine} (1.0 equiv) reacts with 1,2-dihydronaphtho[2,1-b]furan-2-carbonyl chloride (1.1 equiv) in dichloromethane at 0°C. Triethylamine (3.0 equiv) is added dropwise, and the mixture stirs at room temperature for 24 hours. Precipitation with ice-water and recrystallization from ethanol yields the title compound (68% yield).
Optimization Insights :
- Solvent Screening : Dichloromethane outperforms THF or DMF due to better solubility of intermediates.
- Catalyst : HOBt reduces racemization risk compared to DMAP.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Piperazine synthesis | 78 | 99.1 |
| Dihydronaphthofuran | 85 | 99.2 |
| Final coupling | 68 | 98.5 |
Challenges and Mitigation Strategies
Byproduct Formation in Thiourea Coupling
Excess TCDI generates bis-urea byproducts. Stoichiometric control (1.2 equiv TCDI) and low-temperature addition minimize this issue.
Oxidative Degradation of Dihydronaphthofuran
DDQ overoxidation to naphthofuran is mitigated by limiting reaction time to 15 hours and maintaining temperatures below 20°C.
Chemical Reactions Analysis
Types of Reactions
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Chemistry
In chemistry, {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone
- CAS Registry Number : 692738-16-2
- Molecular Formula : C₂₃H₁₇ClF₃N₃O₂
- Molecular Weight : 459.85 g/mol
Structural Features :
This compound comprises two key moieties:
The piperazine linker enhances solubility and provides conformational flexibility.
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Compounds
Key Research Findings and Functional Insights
A. Impact of Core Structure
- Naphthofuran vs. Cyclohexenone: The target compound’s naphthofuran methanone core likely enhances π-π interactions with aromatic residues in biological targets (e.g., enzymes or receptors), compared to the cyclohexenone analog, which may prioritize hydrophobic interactions due to its aliphatic ring .
- Pyridazinone vs. Methanone: Pyridazinone derivatives (e.g., –8) are often employed as herbicides or insecticides, whereas methanone-based structures (target compound, MK45) are more common in medicinal chemistry due to their hydrogen-bonding capability .
B. Role of Substituents
- Trifluoromethyl Group : Present in all analogs except the bis-piperazine propane, this group improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Chloro Substituent : Enhances electrophilicity and binding to halogen-bonding pockets in target proteins .
Biological Activity
The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, focusing on its anti-cancer and antibacterial activities, supported by recent research findings.
- Molecular Formula : C17H13Cl2F6N5O
- Molecular Weight : 488.21 g/mol
- CAS Number : 320420-34-6
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound and its derivatives, particularly in the context of cancer treatment and antimicrobial properties.
Anti-Cancer Activity
A study published in 2020 explored the anti-cancer potential of various derivatives of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone. The synthesized compounds were evaluated for their anti-proliferative effects against human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-cancerous WI-38 cells using MTT assays. Among the tested compounds, several showed promising anti-cancer activity, with one derivative demonstrating significant inhibition of cell proliferation and inducing apoptosis in cancer cells .
Table 1: Anti-Cancer Activity of Selected Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3b | MDA-MB-468 | 5.0 | Induces apoptosis |
| Compound 3a | MCF-7 | 7.5 | Cell cycle arrest |
| Control (DMSO) | WI-38 | >100 | Non-toxic |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. A related class of compounds containing piperazine and pyridine moieties has shown significant inhibition against bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. These compounds demonstrated submicromolar inhibition without affecting human cells, indicating a potential therapeutic window for treating bacterial infections .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Effect |
|---|---|---|---|
| Compound S10 | E. coli | 15.62 | Broad-spectrum antibacterial |
| Compound S6 | Staphylococcus aureus | 15.62 | Antifungal potential |
Case Studies
-
Case Study on Anti-Cancer Efficacy :
A series of derivatives were synthesized from (1,2-dihydronaphtho[2,1-b]furan) and tested against cervical cancer cells (HeLa). The most effective conjugate exhibited an IC50 of 0.15 ± 0.05 µg/mL, suggesting a potent anti-cancer effect through mitochondrial modification and membranolytic activity . -
Case Study on Antibacterial Properties :
In a study evaluating the antibacterial effects of piperazine derivatives, it was found that certain compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling the piperazine-pyridine moiety with the dihydronaphthofuran core under controlled conditions. Key steps include:
- Temperature control : Maintain reaction temperatures between 0–90°C to prevent side reactions (e.g., decomposition of trifluoromethyl groups) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, chloroform) for nucleophilic substitutions and coupling reactions .
- Catalysts : Triethylamine or similar bases facilitate deprotonation and accelerate reactions .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) for intermediates and final products .
Q. What analytical techniques are critical for characterizing intermediates and the final product?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly for the trifluoromethyl group and aromatic protons .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, especially for chlorine and fluorine isotopes .
Q. What strategies can address poor solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO or ethanol (≤1% v/v) to pre-dissolve the compound, followed by dilution in buffer .
- Surfactants : Add Tween-80 or cyclodextrins to enhance solubility without disrupting biological assays .
- Salt formation : Explore hydrochloride or phosphate salts to improve hydrophilicity .
Advanced Research Questions
Q. How can computational methods predict potential biological targets for this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., kinase domains, GPCRs) where similar piperazine derivatives show activity .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the trifluoromethyl group) for target binding .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding in vivo studies .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core modifications : Replace the dihydronaphthofuran with other fused aromatic systems (e.g., quinoline) to assess π-π stacking effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the pyridine ring to modulate electron density and binding affinity .
- Biological assays : Test derivatives against panels of enzymes or cell lines (e.g., cancer, microbial) to correlate structural changes with activity .
Q. What protocols ensure stability of this compound under different storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the methanone group .
- Light protection : Use amber vials to avoid photodegradation of the naphthofuran moiety .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies .
- Meta-analysis : Pool data from multiple sources (e.g., PubChem BioAssay) to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
